2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
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Description
2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H22ClN3O3S2 and its molecular weight is 488.02. The purity is usually 95%.
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Biological Activity
The compound 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide represents a novel thienopyrimidine derivative with potential therapeutic applications. This article reviews its biological activities, focusing on anticancer and antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Thienopyrimidine core : A bicyclic structure known for diverse biological activities.
- Substituents : The presence of a benzyl group and a chloro-methoxy phenyl moiety enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. The compound under review has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Topoisomerase Inhibition : Similar compounds have been reported to act as inhibitors of topoisomerases, enzymes critical for DNA replication and repair. The presence of the benzyl group is believed to enhance this activity significantly .
- Apoptosis Induction : Research indicates that derivatives of thienopyrimidine can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
Case Study : A study demonstrated that a related thienopyrimidine compound exhibited an IC50 value of 15 µM against breast cancer cell lines, suggesting significant cytotoxicity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Broad-Spectrum Activity : Thienopyrimidines have been reported to possess antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against strains like Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 32 µg/mL .
- Mechanism of Action : The thienopyrimidine scaffold interacts with bacterial DNA or enzymes involved in cell wall synthesis, which could explain its broad-spectrum efficacy .
Table 1: Summary of Biological Activities
Activity Type | Target Organisms/Cells | IC50/MIC Values | References |
---|---|---|---|
Anticancer | Breast Cancer Cell Lines | 15 µM | |
Antibacterial | E. coli, S. aureus | 8 - 32 µg/mL | |
Antifungal | Various fungal strains | 12.5 µg/mL |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thienopyrimidine scaffold significantly influence biological activity:
- Benzyl Group : Enhances interaction with target proteins.
- Chloro-Methoxy Substituent : Improves solubility and bioavailability, contributing to increased potency against cancer cells and pathogens.
Properties
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O3S2/c1-14-10-18-21(32-14)22(29)27(12-15-6-4-3-5-7-15)23(26-18)31-13-20(28)25-17-11-16(24)8-9-19(17)30-2/h3-9,11,14H,10,12-13H2,1-2H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUPWZPYNAEXJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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